4‑Fold Higher Antitrypanosomal Potency vs. N‑Unsubstituted 2‑Thienylbenzimidazole
Against Trypanosoma brucei rhodesiense (STIB900 strain), 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole showed an IC₅₀ of 0.32 µM, whereas the parent compound 2-thien-2-yl-1H-benzimidazole (no N‑substituent) had an IC₅₀ of 1.28 µM, a 4‑fold difference [1]. The N‑3-methylbenzyl group enhances activity without increasing cytotoxicity to mammalian cells (SI > 50).
| Evidence Dimension | In vitro antiparasitic activity (IC₅₀ against T. b. rhodesiense) |
|---|---|
| Target Compound Data | 0.32 µM |
| Comparator Or Baseline | 2-thien-2-yl-1H-benzimidazole: 1.28 µM |
| Quantified Difference | 4‑fold lower IC₅₀ for target compound |
| Conditions | Alamar Blue assay; 72 h incubation; STIB900 strain; mammalian cytotoxicity in L6 cells for selectivity |
Why This Matters
Procuring the N‑3-methylbenzyl analogue instead of the unsubstituted or generically substituted benzimidazole directly translates to a 4‑fold reduction in effective dose for antiparasitic screening.
- [1] Sharma, P.; LaRosa, C.; Antwi, J.; Govindarajan, R.; Werbovetz, K. Benzimidazole derivatives as potential antitrypanosomal agents. Bioorg. Med. Chem. Lett. 2016, 26 (9), 2206–2210. DOI: 10.1016/j.bmcl.2016.03.062 View Source
